2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
CAS No.: 919744-08-4
Cat. No.: VC7045296
Molecular Formula: C11H7N3O3
Molecular Weight: 229.195
* For research use only. Not for human or veterinary use.
![2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile - 919744-08-4](/images/structure/VC7045296.png)
Specification
CAS No. | 919744-08-4 |
---|---|
Molecular Formula | C11H7N3O3 |
Molecular Weight | 229.195 |
IUPAC Name | 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Standard InChI | InChI=1S/C11H7N3O3/c12-4-3-10-13-11(14-17-10)7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3,6H2 |
Standard InChI Key | CFNWRKAXKRJKSM-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC#N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-(3-(Benzo[d] dioxol-5-yl)-1,2,4-oxadiazol-5-yl)acetonitrile, reflects its three-core components:
-
Benzo[d] dioxol-5-yl: A fused bicyclic system comprising a benzene ring fused to a 1,3-dioxole ring, providing electron-rich aromaticity and metabolic stability .
-
1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for its bioisosteric equivalence to ester and amide groups in drug design.
-
Acetonitrile: A nitrile group (–C≡N) that enhances molecular polarity and serves as a precursor for further functionalization .
Molecular Formula: C₁₁H₇N₃O₃
Molecular Weight: 241.20 g/mol
Key Structural Attributes:
-
The benzo[d] dioxole moiety is substituted at the 5-position, directing electronic effects toward the oxadiazole ring.
-
The oxadiazole’s 3-position links to the benzo[d] dioxole, while its 5-position connects to the acetonitrile group, creating a planar, conjugated system.
Synthetic Methodologies
General Synthesis of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For analogs of the target compound, the following steps are hypothesized :
Step 1: Formation of Amidoxime
Reaction of a benzo[d] dioxole-5-carboxylic acid derivative with hydroxylamine yields the corresponding amidoxime:
Step 2: Cyclization with Acetonitrile Derivative
The amidoxime reacts with a cyanoacetamide or malononitrile derivative under basic conditions to form the 1,2,4-oxadiazole ring:
Key Reaction Conditions:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d₆) peaks:
-
δ 6.85–7.20 (m, 3H): Aromatic protons from benzo[d] dioxole.
-
δ 5.10 (s, 2H): Methylene protons of the dioxole ring.
-
δ 4.30 (s, 2H): Acetonitrile’s CH₂ group.
¹³C NMR would confirm the nitrile carbon at δ ~115 ppm and oxadiazole carbons at δ 160–170 ppm .
High-Resolution Mass Spectrometry (HRMS)
Expected molecular ion: [M+H]⁺ at m/z 242.0664 (calculated for C₁₁H₈N₃O₃).
Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Low aqueous solubility (logP ~2.5) |
Melting Point | Estimated 180–190°C |
Stability | Stable under inert conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume